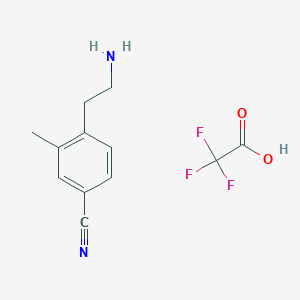

![molecular formula C22H25N3O2 B2992836 2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 375829-37-1](/img/structure/B2992836.png)

2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Methoxyphenyl)-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The linear formula of the compound is C24H29N3O2 and it has a molecular weight of 391.518 .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and reactivity. Unfortunately, the search results do not provide specific physical and chemical properties for this compound .Scientific Research Applications

Receptor Ligand Affinity and Selectivity

Spirocyclic compounds, including those related to the specified chemical structure, have been investigated for their potential as highly potent and subtype-selective ligands for σ-receptors. Research demonstrates that certain spirocyclic piperidines exhibit significant affinity for σ1- and σ2-receptors, suggesting their utility in exploring receptor functions and in the development of therapeutic agents targeting these receptors. The structural variations in these compounds, such as the substitution at the piperidine nitrogen atom and the presence of a methoxy group, contribute to their high receptor affinity and selectivity, offering insights into receptor-ligand interactions and the structural requirements for binding specificity (Maier & Wünsch, 2002).

Pharmacological Potential

The exploration of spirocyclic piperidines extends into pharmacological applications, including their roles as c-Met/ALK dual inhibitors. Specific derivatives have shown efficacy in pharmacodynamic effects, such as inhibiting c-Met phosphorylation in vivo, and significant tumor growth inhibition in various cancer models. This highlights their potential in cancer research and therapy, presenting a pathway for the development of new anticancer agents with high selectivity and oral efficacy (Li et al., 2013).

Neuropharmacology and CNS Agents

Further studies into spirocyclic derivatives, including those with pyrazolo[1,5-a]pyridine substructures, have identified their roles as dopaminergic ligands, demonstrating partial agonism at dopamine receptors. These findings are significant for neuropharmacological research, offering potential new avenues for the treatment of neurological disorders, including schizophrenia and Parkinson's disease. The ability to design G protein-biased partial agonists highlights the nuanced approach that can be taken in targeting CNS receptors, tailoring therapeutic profiles to achieve desired pharmacological outcomes (Möller et al., 2017).

Antimicrobial and Anticancer Activities

The broader class of spirocyclic compounds, including various fused oxazine derivatives, has been synthesized and evaluated for their chemical and pharmacological activities. Among these, certain derivatives have been tested for antioxidant and anticancer activities, underscoring the versatility of spirocyclic structures in medicinal chemistry. These studies contribute to the ongoing search for novel compounds with potential therapeutic benefits, expanding the scope of research applications for these chemicals (Mahmoud et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-24-13-11-22(12-14-24)25-20(18-5-3-4-6-21(18)27-22)15-19(23-25)16-7-9-17(26-2)10-8-16/h3-10,20H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHDAMUXKOTLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2992756.png)

![7-Dodecyl-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2992760.png)

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)

![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine](/img/structure/B2992773.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)